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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179 Get Quote

Technical Support Center: ARL67156
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the optimal use of ARL67156, a selective ecto-ATPase

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARL67156?

ARL67156, also known as FPL 67156, is a competitive inhibitor of certain ecto-ATPases, which

are enzymes that hydrolyze extracellular ATP and ADP.[1][2] By inhibiting these enzymes,

ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its effects on

purinergic P2 receptors.[2][3][4] It is an analog of ATP where the β,γ-oxygen atom is replaced

by a dibromomethylene group, making it resistant to hydrolysis by ectonucleotidases.[2][5]

Q2: Which specific ecto-ATPases (ectonucleotidases) does ARL67156 inhibit?

ARL67156 is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and

NPP1.[2][5][6] It is less effective against NTPDase2 and human NTPDase8.[2][6] Its inhibitory

activity can be influenced by the substrate (e.g., ATP, ADP, UTP) concentration.[2]

Q3: What is the optimal incubation time for ARL67156 to achieve maximal inhibition?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15611179?utm_src=pdf-interest
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.medchemexpress.com/arl67156.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.apexbt.com/arl-67156-trisodium-salt.html
https://pubmed.ncbi.nlm.nih.gov/8851503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.benchchem.com/product/b15611179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The optimal incubation time for ARL67156 to achieve maximal inhibition is context-dependent

and can vary based on the experimental system. Pre-incubation for 10 to 30 minutes is a

common practice in published studies. One study noted that the enhancing effect on

neurogenic contractions was maximal after 10 minutes and was maintained for at least 30

minutes.[4] Another study involving the degradation of ATP and ADP in tissue superfusion

experiments utilized a 30-minute pre-incubation period with ARL67156.[7] For enzyme activity

assays, incubation times ranging from 15 to 60 minutes have been reported.[2] It is

recommended to perform a time-course experiment for your specific model to determine the

optimal incubation time.

Q4: What are the typical working concentrations for ARL67156?

The effective concentration of ARL67156 typically ranges from 10 µM to 100 µM.[2][3][4][7]

However, the optimal concentration depends on the specific experimental conditions, including

the concentration of the substrate (ATP) and the expression level of ecto-ATPases in the

system. Due to its competitive nature, higher concentrations of ATP may require higher

concentrations of ARL67156 to achieve significant inhibition.[2]
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Issue Possible Cause Suggested Solution

High variability in inhibition

between experiments.
Inconsistent incubation times.

Standardize the pre-incubation

and incubation times for all

experiments. A time-course

experiment is recommended to

determine the optimal and

most stable time point for

inhibition in your specific

system.

Fluctuation in substrate (ATP)

concentration.

Ensure precise and consistent

substrate concentrations

across all wells and

experiments. Remember that

ARL67156 is a competitive

inhibitor.

Degradation of ARL67156.

Prepare fresh stock solutions

of ARL67156. One study noted

degradation of ARL67156

under acidic conditions during

sample preparation for HPLC.

[2]

Lower than expected inhibition. Sub-optimal incubation time.

Perform a time-course

experiment (e.g., 5, 10, 15, 30,

60 minutes) to determine the

incubation time that yields

maximal inhibition.

Insufficient concentration of

ARL67156.

Perform a dose-response

experiment with increasing

concentrations of ARL67156

(e.g., 10, 25, 50, 100, 200 µM)

to find the optimal inhibitory

concentration for your system.

High concentration of

substrate (ATP).

If possible, lower the substrate

concentration. Alternatively,
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increase the concentration of

ARL67156 to outcompete the

substrate.

Presence of ectonucleotidases

insensitive to ARL67156.

ARL67156 is not a pan-

inhibitor of ectonucleotidases.

[2][6] Consider using other

inhibitors or a combination of

inhibitors if your system

expresses ARL67156-

insensitive enzymes.

Inconsistent results with

different cell/tissue types.

Differential expression of ecto-

ATPase subtypes.

Different cell and tissue types

express varying levels and

subtypes of ecto-ATPases,

some of which may be less

sensitive to ARL67156.[2]

Characterize the

ectonucleotidase expression

profile of your model system.

Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases

Enzyme Substrate Ki (µM) Inhibition Type

NTPDase1 (CD39) ATP 11 ± 3 Competitive

NTPDase3 ATP 18 ± 4 Competitive

NPP1 pnp-TMP 12 ± 3 Competitive

Data sourced from

Lévesque et al., 2007.

[2]

Table 2: Recommended Incubation Times from Literature
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Experimental
System

Incubation Time Concentration Reference

Guinea-pig isolated

vas deferens
10-30 minutes 5-100 µM Westfall et al., 1996[4]

Murine colonic

muscles (superfusion)

30 minutes (pre-

incubation)
10-100 µM Nagy et al., 2016[7]

Recombinant

NTPDase activity

assay

15 minutes Not specified
Lévesque et al.,

2007[2]

ARL67156 stability

test with NTPDases
60 minutes 500 µM

Lévesque et al.,

2007[2]

Experimental Protocols
Protocol 1: Determination of Optimal ARL67156
Incubation Time using a Malachite Green Phosphate
Assay
This protocol is adapted from methodologies described in the literature for measuring ecto-

ATPase activity.[2]

1. Materials:

Cells or tissue homogenate expressing ecto-ATPases
ARL67156 stock solution (e.g., 10 mM in water)
ATP stock solution (e.g., 10 mM in water)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2)
Malachite Green Reagent
Phosphate standard solution
96-well microplate

2. Procedure:

Prepare serial dilutions of ARL67156 in Assay Buffer to achieve final concentrations ranging
from 10 µM to 200 µM.
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In a 96-well plate, add your cell suspension or tissue homogenate to each well.
Add the different concentrations of ARL67156 to the wells. Include a control group with no
ARL67156.
Pre-incubate the plate at 37°C for a short period (e.g., 3 minutes).[2]
Initiate the enzymatic reaction by adding ATP to a final concentration of 10-100 µM.
Incubate the plate at 37°C.
At different time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), stop the reaction by adding
the Malachite Green Reagent.
Measure the absorbance at 620-640 nm.
Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard
curve.
Plot the percentage of inhibition versus incubation time for each ARL67156 concentration to
determine the optimal incubation time.

Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of ARL67156.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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